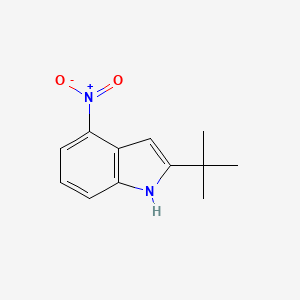

2-(tert-Butyl)-4-nitro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

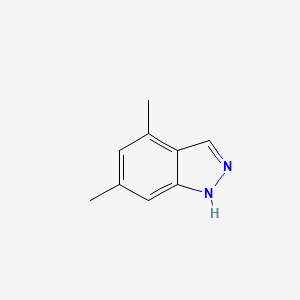

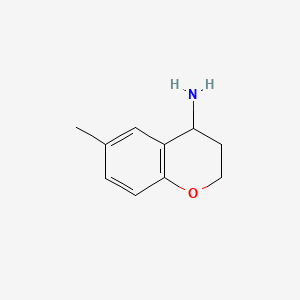

“2-(tert-Butyl)-4-nitro-1H-indole” is a complex organic compound. Based on its name, it likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also seems to have a nitro group and a tert-butyl group attached .

Molecular Structure Analysis

The molecular structure of “2-(tert-Butyl)-4-nitro-1H-indole” would likely be complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring . The tert-butyl group is a bulky alkyl group, and the nitro group is a common functional group that can participate in various chemical reactions .

Chemical Reactions Analysis

The chemical reactions of “2-(tert-Butyl)-4-nitro-1H-indole” would depend on its exact structure and the conditions of the reaction . The nitro group can participate in reduction reactions, and the indole group can undergo electrophilic substitution . The tert-butyl group is generally quite stable but can undergo reactions under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tert-Butyl)-4-nitro-1H-indole” would depend on its exact structure. Factors that could influence its properties include its molecular weight, polarity, solubility, melting point, and boiling point .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

2-tert-Butyl-4-nitroindole is utilized in proteomics to study protein expression and function. It serves as a biochemical tool for probing the structure and dynamics of proteins, aiding in the identification of protein modifications and interactions .

Biochemical Synthesis

This compound is involved in the synthesis of biologically active compounds . Its indole moiety is a key structural component in many natural products and pharmaceuticals, making it valuable for developing treatments for various disorders .

Pharmacology

In pharmacology , 2-tert-Butyl-4-nitroindole derivatives are explored for their therapeutic potential. They exhibit a range of biological activities, including antiviral , anti-inflammatory , and anticancer properties, which are critical for drug discovery and development .

Organic Synthesis

The compound is used in organic synthesis as a building block for constructing complex molecules. Its reactivity allows for the creation of diverse heterocyclic frameworks, which are essential in the synthesis of natural products and bioactive molecules .

Analytical Chemistry

In analytical chemistry , 2-tert-Butyl-4-nitroindole plays a role in chromatography and mass spectrometry . It can be used as a standard or reagent to analyze and quantify other substances, contributing to quality control and research .

Materials Science

The electrophilic nature of 2-tert-Butyl-4-nitroindole derivatives makes them suitable for use in materials science . They can undergo reactions like cycloadditions to form new materials with potential applications in electronics and photonics .

Environmental Science

While specific applications in environmental science are not directly mentioned, the synthesis and use of 2-tert-Butyl-4-nitroindole in other fields imply its relevance in developing environmentally friendly methodologies and understanding chemical interactions in the environment .

Laboratory Chemicals Manufacturing

It is also used in the manufacture of laboratory chemicals . As a substance with multiple uses in research and development, it is a staple in the production of reagents and compounds for scientific experimentation .

Wirkmechanismus

Target of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives, in general, interact with their targets to induce changes that can lead to the treatment of various health conditions .

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways, leading to their wide range of biological activities .

Result of Action

Indole derivatives are known for their various biologically vital properties, including their use in the treatment of cancer cells, microbes, and different types of disorders .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-tert-butyl-4-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-9(13-11)5-4-6-10(8)14(15)16/h4-7,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBMRBBJHHFNCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578874 |

Source

|

| Record name | 2-tert-Butyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-4-nitro-1H-indole | |

CAS RN |

242794-70-3 |

Source

|

| Record name | 2-tert-Butyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)